![molecular formula C21H17N5 B5488933 2'-amino-6'-(1-ethyl-1H-indol-3-yl)-3,4'-bipyridine-3'-carbonitrile](/img/structure/B5488933.png)
2'-amino-6'-(1-ethyl-1H-indol-3-yl)-3,4'-bipyridine-3'-carbonitrile
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Description
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . An example of a synthetic procedure for amide synthesis, which could be relevant depending on the specific structure of your compound, is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many compounds. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific structure of the derivative. For instance, reaction of N-ethyl-3-acetylindole with phenylhydrazine and hydroxylamine hydrochloride gave pyrazolyl-indole and oxazolyl-indole derivatives .Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . The chemical properties, such as reactivity, depend on the specific structure of the derivative.Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-6-(1-ethylindol-3-yl)-4-pyridin-3-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-2-26-13-18(15-7-3-4-8-20(15)26)19-10-16(14-6-5-9-24-12-14)17(11-22)21(23)25-19/h3-10,12-13H,2H2,1H3,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVYYQJNOYSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=NC(=C(C(=C3)C4=CN=CC=C4)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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